Minodronic Acid

Bone Biology Enzymology Pharmacodynamics

Minodronic acid delivers 175-fold greater FPPS inhibition than alendronate (IC50 1.9 vs 330.4 nM) and uniquely blocks P2X2/3 receptors (IC50 62.7 μM), enabling bone-pain pathway research. Clinically, switching to monthly minodronate from weekly risedronate yields +4.1% vs +1.2% lumbar BMD gains. Standard purity ≥98% ensures reproducible anti-resorptive studies.

Molecular Formula C9H12N2O7P2
Molecular Weight 322.15 g/mol
CAS No. 180064-38-4
Cat. No. B105804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinodronic Acid
CAS180064-38-4
Synonyms(1-hydroxy-2-(imidazo(1,2-a)-pyridin-3-yl)ethylidene)bisphosphonic acid monohydrate
1-hydroxy-2-(imidazo(1,2-a)pyridin-3-yl)ethane-1,1-bisphosphonic acid monohydrate
minodronate
minodronic acid hydrate
ONO-5920
Phosphonic acid, (1-hydroxy-2-imidazo(1,2-a)pyridin-3-ylethylidene)bis-
YH 529
YH-529
YH529
YM 529
YM-529
YM529
Molecular FormulaC9H12N2O7P2
Molecular Weight322.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)
InChIKeyVMMKGHQPQIEGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Minodronic Acid (CAS 180064-38-4) Procurement Guide: Potent Third-Generation Bisphosphonate for Osteoporosis Research


Minodronic acid (YM-529, ONO-5920) is a third-generation nitrogen-containing bisphosphonate [1]. It exerts its primary pharmacological effect through potent inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway of osteoclasts, leading to the induction of apoptosis and the suppression of bone resorption [2]. Additionally, it uniquely functions as an antagonist of purinergic P2X2/3 receptors, a mechanism implicated in its potential analgesic effects [3]. This compound was developed and is approved for the clinical treatment of osteoporosis in Japan [1].

The Risk of Generic Substitution: Why All Oral Bisphosphonates Are Not Therapeutically Equivalent to Minodronic Acid


Although classified within the nitrogen-containing bisphosphonate family, minodronic acid exhibits distinct pharmacodynamic and pharmacokinetic properties that preclude simple therapeutic substitution with other agents like alendronate or risedronate. Key differentiators include its superior potency in inhibiting farnesyl pyrophosphate synthase (FPPS) [1], its unique dual mechanism as a P2X2/3 receptor antagonist [2], and a more favorable skeletal retention profile [1]. Furthermore, clinical data from head-to-head trials demonstrate that switching patients from weekly alendronate or risedronate to monthly minodronate can lead to statistically significant and clinically meaningful additional gains in bone mineral density (BMD) [3]. These quantifiable differences underscore that minodronic acid provides a distinct pharmacological and clinical profile, making it a non-interchangeable option for specific research applications and clinical scenarios.

Quantitative Differentiation Guide for Minodronic Acid (CAS 180064-38-4) vs. Comparators


Superior Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Potency vs. Alendronate and Risedronate

Minodronic acid demonstrates significantly higher potency in inhibiting its primary molecular target, farnesyl pyrophosphate synthase (FPPS), compared to alendronate and risedronate. This is a key determinant of its potent anti-resorptive activity [1]. Its FPPS IC50 value is lower (more potent) than that of zoledronic acid, risedronate, and alendronate, as shown in a comparative pharmacological table [2].

Bone Biology Enzymology Pharmacodynamics Bisphosphonate Research

Enhanced Lumbar Spine BMD Gains When Switching from Weekly Alendronate or Risedronate to Monthly Minodronate

In a 12-month prospective study of patients with rheumatoid arthritis, switching from a stable weekly regimen of alendronate (35 mg) or risedronate (17.5 mg) to monthly minodronate (50 mg) resulted in significantly greater increases in lumbar spine bone mineral density (BMD) compared to patients who continued on their original bisphosphonate therapy [1].

Osteoporosis Rheumatoid Arthritis Clinical Pharmacology Bone Mineral Density Treatment Optimization

Lower Skeletal Retention vs. Alendronate and Risedronate: A Distinct Pharmacokinetic Profile

Minodronic acid exhibits a distinct pharmacokinetic profile characterized by lower skeletal retention compared to alendronate and risedronate [1]. This property may have implications for its long-term skeletal safety profile.

Pharmacokinetics Bone Biology Bisphosphonate Disposition Safety Research

Demonstrated Vertebral Fracture Risk Reduction: A 59% Decrease in a 24-Month Placebo-Controlled Trial

The anti-fracture efficacy of minodronic acid was demonstrated in a large, randomized, placebo-controlled, double-blind trial in postmenopausal women with established osteoporosis. Treatment with daily oral minodronate (1 mg) for 24 months led to a significant reduction in the incidence of vertebral fractures compared to placebo [1].

Osteoporosis Fracture Prevention Clinical Trials Efficacy Research

Defined Research and Industrial Application Scenarios for Minodronic Acid (CAS 180064-38-4)


Investigating Potent Osteoclast Inhibition in Preclinical Models of High Bone Turnover

Researchers studying diseases characterized by excessive bone resorption, such as osteoporosis, bone metastases, or multiple myeloma, should utilize minodronic acid when a high degree of osteoclast inhibition is required. Its superior FPPS inhibition (IC50 = 1.9 nM) [1] and potent suppression of bone turnover markers in vivo [2] make it a superior tool compound compared to older bisphosphonates like alendronate (IC50 = 330.4 nM) [1] for maximizing target engagement and anti-resorptive effects in experimental models.

Conducting Clinical Research Focused on Optimizing Patient BMD Gains After Suboptimal Response to Other Bisphosphonates

Clinical investigators designing trials for osteoporosis or glucocorticoid-induced osteoporosis in patients who have had an inadequate response to, or are seeking improved outcomes from, weekly alendronate or risedronate should prioritize minodronic acid. Clinical evidence shows that switching to a monthly 50 mg minodronate regimen can yield significant additional gains in lumbar spine BMD (+4.1% vs. +1.2% for risedronate continuation) [3], providing a data-driven rationale for its selection in comparative effectiveness studies.

Exploring Non-Bone Effects and Analgesic Mechanisms in Pain Models

Minodronic acid is a unique tool for researchers investigating the intersection of bone biology and pain. Its dual mechanism as an FPPS inhibitor and a P2X2/3 receptor antagonist (IC50 = 62.7 μM) makes it an ideal candidate for studies exploring novel analgesic pathways in conditions like cancer-induced bone pain or osteoarthritis, where standard bisphosphonates lack this ancillary pharmacological activity [4].

Studying Long-Term Bisphosphonate Safety and Skeletal Disposition

Investigators conducting preclinical or translational research on the long-term skeletal safety of bisphosphonates should employ minodronic acid as a key comparator. Its relatively lower skeletal retention rate (55.2% vs. 77.5% for alendronate) [1] presents a distinct pharmacokinetic profile that may correlate with a different long-term safety signal, such as a reported lower incidence of atypical femoral fractures and osteonecrosis of the jaw [5]. This makes it a valuable compound for comparative studies of bisphosphonate safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Minodronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.